molecular formula C10H12BrNO2 B2620320 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one CAS No. 1934632-58-2

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

Cat. No. B2620320
CAS RN: 1934632-58-2
M. Wt: 258.115
InChI Key: FFTRLINQGCXXEX-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one, also known as 4-BP, is a synthetic compound with a wide range of applications in scientific research. 4-BP is a heterocyclic compound with a pyridine ring and an alkyl group. It has a molecular weight of 197.2 g/mol and a melting point of 131-132°C. 4-BP is a colorless solid that is soluble in water and alcohols.

Scientific Research Applications

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds and as a catalyst for the synthesis of polymers. It has also been used as a fluorescent probe for the detection of DNA and proteins in biological samples. Additionally, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has been used as a ligand in various transition metal complexes and as a catalyst in the asymmetric synthesis of chiral compounds.

Mechanism of Action

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one acts as a Lewis acid, which means it can donate a pair of electrons to form a coordinate covalent bond with a Lewis base. In the presence of a Lewis base, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one can form a complex with a transition metal ion. This complex can then act as a catalyst for various organic reactions.
Biochemical and Physiological Effects
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vivo studies have demonstrated that 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has antioxidant activity and can reduce the levels of reactive oxygen species.

Advantages and Limitations for Lab Experiments

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. Additionally, it is soluble in many organic solvents and can be used in a wide range of reaction conditions. However, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is toxic and should be handled with care.

Future Directions

The potential applications of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one are still being explored. Future research could focus on its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, further studies could be conducted to explore its potential as a reagent for the synthesis of organic compounds and as a catalyst for the synthesis of polymers. Finally, research could be conducted to explore its potential as a fluorescent probe for the detection of DNA and proteins in biological samples.

Synthesis Methods

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one can be synthesized by reacting 2-bromopyridine with 2,4-dihydroxy-1-tetrahydropyran in an aqueous solution of sodium hydroxide. The reaction is carried out at 70-75°C for 4-6 hours and yields a yield of 75-85%. The product is then isolated and purified by recrystallization from a mixture of ethanol and water.

properties

IUPAC Name

4-bromo-1-(oxan-4-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-1-4-12(10(13)7-8)9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTRLINQGCXXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=CC(=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

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